3-Amino-6-phenylpyrazine-2-carbonitrile
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Description
3-Amino-6-phenylpyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C11H8N4 and its molecular weight is 196.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
3-Amino-6-phenylpyrazine-2-carbonitrile has been utilized as a precursor in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These derivatives were synthesized through an environmentally friendly reaction and have been evaluated for their antibacterial activity, showcasing potential applications in the development of new antibacterial agents (Rostamizadeh et al., 2013).
Development of Pyridine-3-carbonitrile Compounds
Another study explored the synthesis of 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-4-phenylpyridine-3-carbonitrile compounds, indicating the versatility of this compound derivatives in creating complex heterocyclic structures with potential applications in pharmaceuticals and materials science (Dong et al., 2010).
Catalytic and Environmental Applications
The compound has also been employed in catalyst-free synthesis processes, such as the Biginelli-type synthesis of functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines. This method emphasizes the importance of this compound in facilitating environmentally benign synthetic routes that avoid the use of hazardous catalysts (Kolosov et al., 2016).
Corrosion Inhibition
In addition to pharmaceutical and synthetic applications, derivatives of this compound have shown effectiveness as corrosion inhibitors, particularly in protecting mild steel in acidic environments. This highlights its potential in industrial applications where corrosion resistance is crucial (Yadav et al., 2016).
Properties
IUPAC Name |
3-amino-6-phenylpyrazine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c12-6-9-11(13)14-7-10(15-9)8-4-2-1-3-5-8/h1-5,7H,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDOXXBRLVPOOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C(=N2)C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408469 |
Source
|
Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50627-25-3 |
Source
|
Record name | 2-AMINO-3-CYANO-5-PHENYLPYRAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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